![molecular formula C7H5N3O3 B1587693 6-nitro-1H-indazol-3-ol CAS No. 7364-33-2](/img/structure/B1587693.png)
6-nitro-1H-indazol-3-ol
Overview
Description
6-nitro-1H-indazol-3-ol is a compound with the molecular formula C7H5N3O2 . It is a type of indazole, a class of heterocyclic compounds that have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including 6-nitro-1H-indazol-3-ol, has been the subject of much research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of 6-nitro-1H-indazol-3-ol is based on the indazole core, which is a heterocyclic aromatic organic compound. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
6-nitro-1H-indazol-3-ol is a yellow crystal with a melting point of 187-189 degrees Celsius . It has low solubility in water but can dissolve in organic solvents such as ethanol and dimethylformamide .Scientific Research Applications
Anticancer Applications
Indazole derivatives have shown potential in anticancer applications . They can interfere with the growth and spread of cancer cells in the body, offering a promising avenue for cancer treatment.
Antidepressant Applications
Indazole compounds have also been investigated for their antidepressant properties . They can potentially influence the chemicals in the brain that affect mood and behavior.
Anti-inflammatory Applications
Indazole compounds have demonstrated anti-inflammatory properties . They can help reduce inflammation and swelling, which can be beneficial in treating conditions like arthritis.
Antibacterial Applications
Derivatives of 4-Amino-1H-indazol-6-ol hydrochloride, a compound related to 6-nitro-1H-indazol-3-ol, have shown applications in antibacterial activities. They can potentially inhibit the growth of bacteria, offering a potential solution for bacterial infections.
Antifungal Applications
Similar to their antibacterial properties, indazole derivatives have also been used for antifungal applications. They can help in treating fungal infections by inhibiting the growth of fungi.
Antitubercular Applications
Indazole derivatives have shown potential in antitubercular activities. They can potentially inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
HIV Protease Inhibitors
Compounds containing an indazole fragment have been applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating, thus slowing the progression of HIV/AIDS.
Future Directions
The future directions for research into 6-nitro-1H-indazol-3-ol and similar compounds likely involve further exploration of their synthesis and potential medicinal applications. The development of new synthetic approaches and the discovery of new biological activities are areas of ongoing research .
properties
IUPAC Name |
6-nitro-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLMXABHKLAIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223859 | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indazol-3-ol | |
CAS RN |
7364-33-2 | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7364-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dihydro-6-nitro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-6-nitro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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